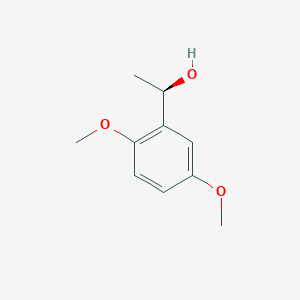

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Description

BenchChem offers high-quality (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS number and identifiers

High-Purity Chiral Building Blocks for Pharmaceutical Synthesis

Chemical Identity & Molecular Architecture[1]

The molecule (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol represents a critical chiral synthon in the "chiral pool" for the synthesis of phenethylamine-class pharmaceuticals and alkaloids.[1] Unlike its primary alcohol isomer (2,5-dimethoxyphenethyl alcohol), this secondary alcohol possesses a benzylic stereocenter that dictates the pharmacological activity of downstream APIs, particularly in alpha-adrenergic receptor modulation.

Core Identifiers

| Parameter | Technical Specification |

| CAS Number (1R-isomer) | 120523-13-9 |

| CAS Number (1S-isomer) | 156713-10-9 |

| CAS Number (Racemic) | 3319-01-5 (Generic secondary alcohol) |

| IUPAC Name | (1R)-1-(2,5-dimethoxyphenyl)ethanol |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| SMILES (Isomeric) | COc1ccc(c(c1)OC)O |

| InChI Key | CFTDWZSHQBCEMC-UwtATZPHSA-N (Predicted for R-isomer) |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

Critical Applications in Drug Discovery[1]

The (1R)-stereocenter is non-trivial.[1] In medicinal chemistry, this motif serves as a scaffold for:

-

Chiral Phenethylamines: Via stereospecific nucleophilic substitution (e.g., Mitsunobu reaction with hydrazoic acid followed by reduction), the hydroxyl group can be converted to an amine with inversion of configuration (Walden inversion), yielding (S)-amines, or retention (via double inversion).

-

Alpha-1 Adrenergic Agonists: Analogs of Midodrine and Methoxamine often require precise stereochemistry at the benzylic position to maximize receptor binding affinity.[1]

-

Resolving Agents: Due to its electron-rich aromatic ring and hydrogen-bonding capability, the enantiopure alcohol is occasionally used to resolve chiral acids via esterification.[1]

Synthesis & Biocatalytic Routes[1][7]

Method A: Biocatalytic Reduction (Recommended)

This protocol utilizes an (R)-selective Alcohol Dehydrogenase (ADH), typically derived from Lactobacillus kefir (LkADH), coupled with a cofactor regeneration system.

Reagents & System Components:

-

Substrate: 2,5-Dimethoxyacetophenone (CAS: 1201-38-3).[1]

-

Enzyme: (R)-selective KRED (e.g., Codexis KRED-P1 series or commercially available LkADH).[1]

-

Cofactor: NADP+ (catalytic amount).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to recycle NADPH).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (enzyme stabilizer).

-

Substrate Solution: Dissolve 500 mg of 2,5-dimethoxyacetophenone in 2.5 mL of DMSO (5% v/v final concentration). Note: DMSO improves solubility of the lipophilic ketone.

-

Cofactor Mix: Add NADP+ (0.5 mM final) and Glucose (1.5 equivalents relative to substrate).

-

Reaction Initiation: Add GDH (50 U) and the (R)-selective ADH (100 U) to the buffer. Add the substrate solution dropwise while stirring at 30°C.

-

Monitoring: Agitate at 250 rpm. Monitor conversion via HPLC every 2 hours.

-

Work-up: Once conversion >98% (typically 12-24h), extract 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For labs lacking biocatalysis capabilities, Ru-catalyzed ATH is the standard alternative.

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).[1]

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Conditions: 28°C, 24 hours.

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, delivering the hydride to the re-face of the ketone to yield the (R)-alcohol (depending on ligand configuration).[1]

Visualization of Workflows

Diagram 1: Biocatalytic Cycle & Cofactor Regeneration

This diagram illustrates the "Green Chemistry" approach where the expensive cofactor (NADPH) is recycled in situ.

Caption: Enzymatic reduction cycle coupling substrate reduction with NADPH regeneration via Glucose Dehydrogenase (GDH).

Diagram 2: Retrosynthetic Logic & Derivatization

How this alcohol connects to broader pharmaceutical synthesis.

Caption: Synthetic utility of the (1R)-alcohol as a precursor for chiral amines via stereospecific inversion.

Analytical Characterization & QC

To ensure the integrity of the (1R)-isomer, the following analytical controls are mandatory.

Chiral HPLC Method[1]

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Absorption max of dimethoxybenzene ring).

-

Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns, but standards must be run to confirm.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

δ 6.90-6.75 (m, 3H): Aromatic protons (distinct splitting pattern for 1,2,4-substitution).

-

δ 5.10 (q, 1H): Benzylic methine proton (-CH -OH).[1] This shift is diagnostic; esterification causes a downfield shift.

-

δ 3.78, 3.76 (s, 6H): Two methoxy groups (-OCH ₃).

-

δ 1.48 (d, 3H): Methyl group doublet.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes the compound susceptible to slow oxidation if exposed to light and air for extended periods.[1]

-

Safety: Irritant. Wear standard PPE. No specific acute toxicity data is widely published for the pure enantiomer, so treat as a generic substituted phenol/alcohol.

References

-

Hollmann, F., et al. (2022). "A Peroxygenase-Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanols." ChemBioChem. Retrieved from [Link] (Demonstrates LkADH selectivity for acetophenone derivatives).

-

PubChem. (n.d.).[2] 1-(2,5-Dimethoxyphenyl)ethanol Compound Summary. Retrieved from [Link] (Structural verification).

Sources

A Technical Guide to the Biological Activity Potential of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive analysis of the potential biological activities of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, a chiral chemical intermediate. While direct biological data for this specific molecule is not extensively documented in peer-reviewed literature, its structural features—namely the 2,5-dimethoxyphenyl motif and the chiral phenylethanolamine backbone—are hallmarks of compounds with significant pharmacological activity. This document synthesizes information from analogous structures to build a predictive framework for its biological potential, focusing on its likely role as a modulator of serotonergic systems. Furthermore, it offers a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses, covering cytotoxicity, antimicrobial activity, and specific receptor-binding assays. The guide is intended to serve as a foundational resource for researchers aiming to explore this compound and its derivatives as novel therapeutic agents.

Introduction: Unpacking the Structural Clues

The therapeutic potential of a novel chemical entity can often be predicted by deconstructing its molecular architecture and comparing its constituent parts to known pharmacophores. (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a prime candidate for such an analysis, possessing a combination of features that are prominent in medicinal chemistry.

The Phenylethanolamine Scaffold

The 2-phenethylamine framework is a privileged scaffold found in numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The addition of a β-hydroxyl group, as seen in phenylethanolamine, creates a chiral center and often imparts specific cardiovascular activities.[2] Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as biological targets like receptors and enzymes are themselves chiral.[3] Consequently, enantiomers of a drug can exhibit vastly different potency, efficacy, and toxicity profiles, making the study of single-enantiomer compounds essential for developing safer and more effective therapies.[4][5] The "(1R)" designation of the topic compound indicates that it is a single, specific enantiomer, which is a crucial starting point for targeted drug discovery.

The 2,5-Dimethoxyphenyl Motif: A Key to Serotonergic Activity

The substitution pattern on the phenyl ring is arguably the most telling feature of this molecule. The 2,5-dimethoxy substitution is a classic feature of a class of phenethylamines known for potent agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[6][7] Compounds like 2C-B and DOB, which share this 2,5-dimethoxyphenyl core, are powerful psychoactive agents whose effects are primarily mediated by this receptor interaction.[8] Structure-activity relationship (SAR) studies have consistently shown that the methoxy groups at the 2 and 5 positions are critical for this high-affinity binding and functional activity.[6] This strongly suggests that (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol and its derivatives are prime candidates for investigation as novel serotonergic agents.

A Versatile Chiral Intermediate

Beyond its predicted intrinsic activity, (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a valuable chiral building block. The secondary alcohol is a versatile functional handle for synthetic modification, allowing for the creation of diverse libraries of new chemical entities. Its utility as an intermediate is a key aspect of its potential, enabling exploration beyond the parent molecule.

Synthetic Utility and Derivative Potential

The true value of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in a drug discovery program lies in its potential as a starting point for a diverse range of derivatives. The chiral alcohol can be manipulated through several standard organic chemistry transformations to probe the structure-activity landscape.

Caption: Synthetic utility workflow for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol.

Key synthetic transformations include:

-

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one, creates an intermediate analogous to cathinones.[9] This ketone can then be used in reductive amination reactions to generate a wide array of novel N-substituted phenethylamine derivatives.

-

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers. Esterification can be a strategy to create prodrugs with altered pharmacokinetic properties, while etherification can probe the steric and electronic requirements of the target receptor.

-

Substitution: Conversion of the alcohol to a good leaving group (e.g., a halide or tosylate) opens the door to nucleophilic substitution, allowing the introduction of a vast range of functional groups (azides, nitriles, thiols) for comprehensive SAR studies.

Predicted Biological Activity Profile

Based on the structural analysis, a hierarchy of testable hypotheses can be formulated.

Primary Hypothesis: Modulation of Serotonin 5-HT₂ Receptors

The presence of the 2,5-dimethoxyphenyl moiety is the strongest indicator of potential activity at serotonin 5-HT₂ receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).[7] Many compounds with this feature are potent 5-HT₂A agonists.[6][10] Therefore, the primary line of investigation should be to characterize the binding affinity and functional activity of the parent compound and its derivatives at these receptors.

Secondary Hypotheses: Broad-Spectrum Bioactivity

Many simple aromatic compounds possess general bioactivity. It is prudent to screen for these effects early in the discovery process.

-

Cytotoxic and Anticancer Activity: Dimethoxybenzene derivatives have been noted for their cytotoxic effects against various cancer cell lines.[11][12] Initial screening against a panel of cancer cells is a logical step to identify any potential in this area.

-

Antimicrobial Activity: The disruption of microbial cell membranes is a known mechanism of action for some dimethoxybenzene-containing molecules.[11] Screening for antibacterial and antifungal activity provides another avenue for potential therapeutic application.

Experimental Validation Framework

To rigorously test the predicted biological activities, a systematic, multi-tiered screening approach is required. The following protocols are standardized, reproducible, and provide a solid foundation for evaluating novel compounds.

General Cell Viability and Cytotoxicity Screening

The first step is to determine the general toxicity of the compound to mammalian cells. This establishes a therapeutic window and identifies non-specific cytotoxic effects. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the need for animal testing.[13][14]

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 4.1.1: MTT Assay for Metabolic Activity This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

-

Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.1.2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[16]

-

Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Measurement: Read the absorbance at 490 nm.

-

Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.

| Assay Type | Principle | Endpoint Measured | Advantages |

| MTT | Mitochondrial enzyme activity[15] | Cell Viability | Well-established, inexpensive |

| LDH | Cell membrane integrity[16] | Cytotoxicity (Cell Death) | Measures an acute cell death event |

Antimicrobial Susceptibility Testing

Standardized methods are crucial for obtaining reproducible antimicrobial data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[17]

Protocol 4.2.1: Kirby-Bauer Disk Diffusion Method This method assesses the susceptibility of a bacterial strain to a compound by measuring the zone of growth inhibition around a compound-impregnated disk.[18][19]

-

Inoculum Preparation: Select several isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[20]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three different directions.[20]

-

Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Gently press the disk to ensure complete contact.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.[18]

-

Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant depends on established breakpoints for specific antibiotics, but for novel compounds, the zone size provides a qualitative measure of activity.[19]

Protocol 4.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][21]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, but further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Target-Specific G-Protein Coupled Receptor (GPCR) Assays

To test the primary hypothesis, specific assays targeting the 5-HT₂A receptor are necessary. These assays determine both binding affinity and functional activity (i.e., whether the compound is an agonist or antagonist).

Caption: Simplified 5-HT₂A receptor signaling pathway.

Protocol 4.3.1: Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity (Kᵢ) This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. This allows for the determination of the test compound's binding affinity (Kᵢ).[22][23]

-

Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human 5-HT₂A receptor (e.g., from CHO or HEK293 cells).[24]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin, near its K₋ value), and varying concentrations of the unlabeled test compound.

-

Non-Specific Binding: To determine non-specific binding, include wells with a high concentration of a known non-radioactive 5-HT₂A antagonist (e.g., 10 µM spiperone).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[22]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter disks in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol stands as a molecule of significant latent potential. While direct evidence of its biological activity is sparse, its structural analogy to potent serotonergic agents provides a strong, rational basis for its investigation as a modulator of 5-HT₂ receptors. Its value is twofold: as a potential pharmacologically active agent itself, and as a versatile chiral intermediate for the synthesis of novel derivatives.

The experimental framework outlined in this guide provides a clear, logical, and robust pathway for elucidating its true biological profile. By systematically evaluating its cytotoxicity, antimicrobial potential, and, most importantly, its interaction with specific GPCR targets, researchers can effectively translate its structural promise into empirical data. The insights gained from these studies will be invaluable for any drug discovery program aiming to develop novel therapeutics for neurological disorders or other conditions modulated by the serotonergic system.

References

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. (URL: )

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (URL: [Link])

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (URL: [Link])

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (URL: [Link])

-

Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

-

Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. (URL: [Link])

-

Pharmatest Services. In vitro assays. (URL: [Link])

-

Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (URL: [Link])

-

Yi, Z., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18). (URL: [Link])

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Applications and Results of Cell Culture. IntechOpen. (URL: [Link])

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])

-

Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. (URL: [Link])

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. (URL: [Link])

-

Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. (URL: [Link])

-

National Center for Biotechnology Information. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. (URL: [Link])

-

National Center for Biotechnology Information. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. (URL: [Link])

-

Wikipedia. Phenylethanolamine. (URL: [Link])

-

MDPI. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Molbank. (URL: [Link])

- Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (URL: )

-

National Center for Biotechnology Information. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists. Journal of Medicinal Chemistry. (URL: [Link])

-

Hilaris Publisher. (2025). Chirality in Drug Molecules: Synthetic and Biological Implications. (URL: [Link])

-

ResearchGate. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). (URL: [Link])

-

Rhodium Drug Synthesis Archive. Synthesis of [125-I] and [121-I] Radiolabelled Enantiomers of 4-Iodo-2,5-Dimethoxyamphetamine (DOI). (URL: [Link])

-

Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (URL: [Link])

-

Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (URL: [Link])

-

Semantic Scholar. (2024). The significance of chirality in contemporary drug discovery-a mini review. (URL: [Link])

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. kosheeka.com [kosheeka.com]

- 14. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 15. scispace.com [scispace.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. api.pageplace.de [api.pageplace.de]

- 18. mdpi.com [mdpi.com]

- 19. asm.org [asm.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pdb.apec.org [pdb.apec.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. multispaninc.com [multispaninc.com]

- 24. resources.revvity.com [resources.revvity.com]

Methodological & Application

Asymmetric synthesis protocols for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Application Note: Asymmetric Synthesis Protocols for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Executive Summary

The chiral alcohol (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a high-value pharmacophore found in selective serotonin reuptake inhibitors (SSRIs) and

This Application Note details two validated protocols for the enantioselective reduction of 2,5-dimethoxyacetophenone:

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A robust, scalable chemical method utilizing the Noyori-Ikariya architecture.

-

Biocatalytic Reduction: A "green" alternative using Ketoreductases (KREDs) with cofactor recycling, ideal for high-enantiomeric excess (>99% ee) requirements.

Strategic Method Selection

| Feature | Method A: Ru-Catalyzed ATH | Method B: Biocatalytic Reduction |

| Selectivity (ee) | Typically 95–98% | >99% (Enzyme dependent) |

| Scalability | High (kg to ton scale) | High (requires fermenter/reactor) |

| Cost | Moderate (Ru precursor, Ligand) | Low (at scale), High (initial screening) |

| Conditions | Organic solvent, mild heat | Aqueous buffer, pH control, 30°C |

| Key Challenge | Catalyst removal (Trace metals) | Emulsion formation, cofactor cost |

Chemical Pathway Visualization

The following diagram illustrates the stereochemical divergence based on catalyst selection.

Figure 1: Stereodivergent synthesis pathways. To access the (1R)-enantiomer, (S,S)-TsDPEN is required for ATH, or an Anti-Prelog KRED for biocatalysis.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: This protocol utilizes the Noyori-Ikariya bifunctional mechanism. The 2,5-dimethoxy groups are electron-donating, which can slow the reaction compared to acetophenone. The use of a Formic Acid/Triethylamine (FA/TEA) azeotrope renders the reaction irreversible, driving conversion to completion.

Reagents:

-

Substrate: 2,5-Dimethoxyacetophenone (1.0 equiv)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

-

Hydrogen Donor: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (optional, reaction can be run neat in azeotrope).

Step-by-Step Procedure:

-

Catalyst Activation:

-

In a Schlenk flask under nitrogen, charge RuCl(p-cymene)[(S,S)-TsDPEN] (10 mg per 1 g substrate).

-

Note: The (S,S)-ligand configuration is critical. Per empirical rules for aryl alkyl ketones, (S,S)-Ru-TsDPEN yields the (1R)-alcohol in FA/TEA systems [1].

-

-

Reaction Assembly:

-

Add 2,5-dimethoxyacetophenone (1.0 g, 5.5 mmol).

-

Add degassed FA/TEA azeotrope (3.0 mL).

-

Caution: The reaction is exothermic. Add the azeotrope slowly if scaling up.

-

-

Incubation:

-

Workup:

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude product is often sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO₂, 0→20% EtOAc in Hexane).

-

Protocol B: Biocatalytic Reduction (Enzymatic)

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the ketone. This system requires a "Coupled Enzyme" approach (Glucose Dehydrogenase, GDH) to regenerate NADPH from NADP+ using Glucose.

Reagents:

-

Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel). Look for "Anti-Prelog" variants (often Lactobacillus origin) for (R)-selectivity.

-

Cofactor: NADP+ (catalytic amount, 1.0 mM).

-

Recycle System: Glucose (1.5 equiv) and GDH (50 U/mmol substrate).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow Visualization:

Figure 2: Coupled enzymatic cycle. Glucose/GDH regenerates the expensive NADPH cofactor, driving the KRED reduction to completion.

Step-by-Step Procedure:

-

Buffer Preparation:

-

Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzymes.

-

-

Substrate Preparation (The "Solubility Trick"):

-

2,5-dimethoxyacetophenone has poor water solubility.[3] Dissolve 500 mg in DMSO or Isopropanol (5% v/v final concentration).

-

Alternative: Use a biphasic system with Toluene (10% v/v) to act as a substrate reservoir [2].

-

-

Reaction Initiation:

-

To the buffer, add Glucose (750 mg).

-

Add NADP+ (10 mg).

-

Add GDH (20 mg or 500 Units).

-

Add the KRED enzyme (20-50 mg depending on activity).

-

Add the substrate solution dropwise while stirring.

-

-

Incubation:

-

Stir gently (overhead stirrer preferred to prevent protein shear) at 30°C for 24 hours.

-

Maintain pH 7.0 by automatic titration with 1M NaOH (Gluconic acid production lowers pH).

-

-

Workup:

-

Add Celite and filter to remove protein sludge.

-

Extract filtrate with MTBE (Methyl tert-butyl ether) (3 x 20 mL).

-

Dry and concentrate.

-

Analytical Validation (QC)

To confirm the (1R)-configuration and determine Enantiomeric Excess (ee), use Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 280 nm (targeting the electron-rich aromatic ring).

-

Expected Retention:

-

(1R)-enantiomer: Typically elutes second on OD-H columns (Verify with racemate standard).

-

Resolution (

) is usually enhanced by the methoxy substituents compared to unsubstituted phenylethanol [3].

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link

-

Gröger, H., et al. (2003).[3] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media.[3] Organic Letters, 5(2), 173–176.[3] Link

-

Phenomenex Application Guide. (2023). Chiral HPLC Separation Strategies for Aryl Alcohols. Link

Sources

Application Note: Stereochemical Inversion of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol via the Mitsunobu Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction and Reaction Principle

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides.[1][2][3] A key feature of this reaction, and the focus of this protocol, is the clean inversion of stereochemistry at the chiral center of a secondary alcohol.[3][4][5] This makes it an invaluable tool in the synthesis of natural products and chiral pharmaceuticals where precise stereochemical control is paramount.[3]

This application note provides a detailed protocol for the Mitsunobu reaction of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, a chiral secondary benzylic alcohol. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated in situ and subsequently displaced by a nucleophile, leading to the product with inverted stereochemistry.[6][7]

The Mitsunobu Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[4][6] This forms a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this protocol, p-nitrobenzoic acid), creating a more potent nucleophile and an ion pair.[2] The alcohol substrate then attacks the activated phosphonium species, forming a key alkoxyphosphonium salt and displacing the reduced hydrazine byproduct.[1] Finally, the deprotonated nucleophile executes a backside SN2 attack on the carbon atom bearing the activated oxygen, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[1][7]

The use of a nucleophile with a pKa of less than 15 is crucial for the reaction to proceed efficiently.[1][2] Carboxylic acids are common and effective nucleophiles for this purpose.[1]

Detailed Experimental Protocol

This protocol outlines the esterification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol with p-nitrobenzoic acid, resulting in the corresponding (1S)-ester.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |

| (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol | 182.22 | 1.0 | 1.0 | 182 mg | Starting material. |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 | 393 mg | Used in excess to ensure full conversion. |

| p-Nitrobenzoic acid | 167.12 | 1.5 | 1.5 | 251 mg | The acidic nucleophile. |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 | 0.29 mL | Caution: Potentially explosive, handle with care.[8][9] |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~10 mL | Dry solvent is critical for reaction success.[10] |

Equipment

-

Round-bottom flask (50 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Syringes and needles

-

Ice-water bath

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Glassware for workup and column chromatography

Step-by-Step Procedure

Scientist's Note: The order of addition of reagents can be crucial. The standard procedure described below is generally successful. However, if issues arise, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid can be attempted.[2]

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (182 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and p-nitrobenzoic acid (251 mg, 1.5 mmol).[11]

-

Solvent Addition: Add anhydrous THF (~10 mL) via syringe to dissolve the solids. Stir the mixture until a clear solution is obtained.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of DIAD is important to control the reaction rate and minimize side reactions.[2][10]

-

DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (0.29 mL, 1.5 mmol) dropwise to the stirred solution over 5-10 minutes.[12] An exothermic reaction and a color change (typically to a yellow or orange hue) are often observed.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The formation of a new, less polar spot (the ester product) and the disappearance of the alcohol spot indicate reaction completion. The formation of solid triphenylphosphine oxide is also an indication of reaction progress.[12]

-

Workup - Quenching and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.[10]

-

Dissolve the residue in ethyl acetate (~20 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) to remove unreacted p-nitrobenzoic acid, and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification - Removal of Byproducts:

-

The crude product will be a semi-solid or oil containing the desired ester, triphenylphosphine oxide (TPPO), and the reduced hydrazine byproduct.[13][14]

-

A primary purification step can be performed by triturating the crude residue with a cold 1:1 mixture of diethyl ether and hexanes. This will often cause the TPPO and hydrazine byproduct to precipitate.[10][15]

-

Filter the solids and wash with a small amount of cold ether/hexane. Concentrate the filtrate.

-

For final purification, perform flash column chromatography on silica gel. The eluent system will need to be determined by TLC, but a gradient of hexane/ethyl acetate (e.g., starting from 95:5) is a good starting point.

-

Experimental Workflow and Troubleshooting

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Wet solvent or reagents. The reaction is highly sensitive to moisture.

-

Solution: Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.

-

-

Difficulty Removing Triphenylphosphine Oxide (TPPO):

-

Cause: TPPO is often crystalline but can co-elute with products of similar polarity.

-

Solution: Precipitation by suspending the crude mixture in a non-polar solvent system like ether/hexane is often effective.[15][16] For large-scale reactions, methods involving co-crystallization or complexation with salts like MgCl₂ have been developed.[17][18]

-

-

Side Reactions:

-

Cause: For benzylic alcohols, elimination to form a styrene derivative can be a competing pathway, especially at higher temperatures.

-

Solution: Maintain low reaction temperatures, especially during the addition of the azodicarboxylate.[19]

-

Safety Precautions

-

Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD): These reagents are toxic, irritants, and potentially explosive, especially upon heating.[20][21][22] Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid exposure to heat or shock.[20][21]

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and skin contact.

-

Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Characterization

The final, purified product should be characterized to confirm its identity, purity, and stereochemistry.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the absence of starting material and byproducts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral HPLC or Polarimetry: To confirm the inversion of stereochemistry. The product, (S)-1-(2,5-dimethoxyphenyl)ethyl 4-nitrobenzoate, should have an optical rotation opposite in sign to the starting (R)-alcohol.

References

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved February 25, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved February 25, 2026, from [Link]

-

Mitsunobu Reaction - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved February 25, 2026, from [Link]

-

Moschetta, E. G., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. Retrieved February 25, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 25, 2026, from [Link]

-

Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved February 25, 2026, from [Link]

-

Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update. Retrieved February 25, 2026, from [Link]

-

Removing Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

-

Diisopropyl Azodicarboxylate (DIAD). (n.d.). The Organic Synthesis Archive. Retrieved February 25, 2026, from [Link]

-

Kumar, S., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved February 25, 2026, from [Link]

-

Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. Retrieved February 25, 2026, from [Link]

-

Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

-

DEAD/DIAD - More than Simple Mitsunobu Reagents. (n.d.). Thieme Gruppe. Retrieved February 25, 2026, from [Link]

-

Supporting Information for Further Applications of the Mitsunobu Reaction. (2012). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 25, 2026, from [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved February 25, 2026, from [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). eScholarship.org. Retrieved February 25, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. Workup [chem.rochester.edu]

- 17. acs.figshare.com [acs.figshare.com]

- 18. scientificupdate.com [scientificupdate.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

Application Notes and Protocols: Synthesis of Chiral Amines from (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. The 2,5-dimethoxyphenyl moiety is a prevalent structural motif in numerous psychoactive compounds and other central nervous system (CNS) active agents.[3][4] Consequently, the development of robust and stereoselective methods for the synthesis of chiral amines derived from precursors like (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is of paramount importance to researchers in medicinal chemistry and drug development.[5]

This application note provides a detailed guide to the synthesis of chiral amines starting from the readily available chiral alcohol, (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. We will explore two primary, well-established synthetic strategies: the Mitsunobu Reaction for stereoinversion and the Ritter Reaction for conversion to an amide intermediate. Additionally, we will briefly discuss the potential of biocatalytic methods as a green and highly selective alternative. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters.

Overall Synthetic Workflow

The following diagram illustrates the synthetic pathways discussed in this application note for the conversion of a chiral secondary alcohol to a chiral amine.

Caption: Synthetic routes from (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol to the corresponding chiral amine.

Method 1: Stereoinversive Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, relevant to this guide, protected amines.[6][7][8] A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol carbon, making it an ideal choice for synthesizing the (S)-enantiomer of the target amine from the (R)-alcohol.[6][7]

Reaction Mechanism

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][9] This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable nitrogen nucleophile. For the synthesis of primary amines, phthalimide is a commonly used nucleophile due to its acidity and the subsequent ease of deprotection.[6]

Caption: Simplified mechanism of the Mitsunobu reaction for amine synthesis.

Experimental Protocol

Materials:

-

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Phthalimide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine monohydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Part A: Mitsunobu Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.).

-

Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of alcohol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (S)-N-(1-(2,5-dimethoxyphenyl)ethyl)phthalimide.

Part B: Deprotection (Hydrazinolysis)

-

Dissolve the purified phthalimide intermediate from Part A in ethanol (approximately 20 mL per mmol).

-

Add hydrazine monohydrate (5.0 eq.) and heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate, washing the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2,5-dimethoxyphenyl)ethan-1-amine.

-

Further purification can be achieved by acid-base extraction or by forming the hydrochloride salt.

Data Summary

| Parameter | Value/Observation |

| Stereochemical Outcome | Inversion of configuration |

| Expected Product | (S)-1-(2,5-dimethoxyphenyl)ethan-1-amine |

| Typical Yield | 60-85% over two steps |

| Key Reagents | PPh₃, DIAD, Phthalimide, Hydrazine |

| Advantages | High stereoselectivity, mild conditions |

| Disadvantages | Stoichiometric amounts of reagents, difficult purification from triphenylphosphine oxide |

Method 2: Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route from alcohols to N-alkyl amides using a nitrile as both the solvent and the nitrogen source, under strong acidic conditions.[10][11][12] The resulting amide can then be hydrolyzed to the corresponding amine. For benzylic alcohols, such as the starting material, the reaction proceeds readily due to the stability of the benzylic carbocation intermediate.[12][13]

Reaction Mechanism

The reaction is initiated by the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the loss of water to form a carbocation. This carbocation is then attacked by the nitrogen of the nitrile to form a stable nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the N-substituted amide.[10][12]

Sources

- 1. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. scribd.com [scribd.com]

- 10. Ritter Reaction [organic-chemistry.org]

- 11. ias.ac.in [ias.ac.in]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. researchgate.net [researchgate.net]

Application Note: (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol as a Chiral Scaffold in CNS Drug Discovery

The following Application Note and Protocol guide details the use of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in pharmaceutical development.

Abstract

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 120523-13-9) is a high-value chiral benzylic alcohol intermediate. Its primary utility lies in its role as a stereochemically defined precursor to (1R)-1-(2,5-dimethoxyphenyl)ethylamine , a privileged pharmacophore in the development of Selective Serotonin 5-HT2 Receptor Agonists . These ligands are currently under intense investigation for the treatment of depression, PTSD, and neuroinflammatory disorders. This guide outlines the biocatalytic synthesis of the alcohol, its stereospecific conversion to the corresponding amine, and its application in generating high-affinity CNS ligands.

Introduction: The 2,5-Dimethoxy Pharmacophore

The 2,5-dimethoxyphenyl moiety, particularly when coupled with an

-

Pharmacological Relevance: The (R)-configuration of the

-methyl group in phenethylamines (corresponding to the (R)-alcohol precursor via retention, or (S)-alcohol via inversion) is often the eutomer (more active enantiomer) for 5-HT2 activation. -

Therapeutic Potential: Beyond classical hallucinogens (e.g., DOM, DOI), this scaffold is central to "non-hallucinogenic psychoplastogens"—compounds that promote neuroplasticity without psychoactive side effects (e.g., analogs like CYB210010).

-

Chiral Resolution: The amine derived from this alcohol is also utilized as a chiral resolving agent for acidic pharmaceutical intermediates (e.g., prostaglandins).

Protocol 1: Biocatalytic Synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Green Chemistry Approach for High Enantiopurity

Traditional chemical reduction of 2,5-dimethoxyacetophenone (e.g., NaBH4) yields a racemate requiring wasteful resolution. Biocatalytic reduction using Ketoreductases (KREDs) offers >99% enantiomeric excess (ee) and mild conditions.

Materials

-

Substrate: 2,5-Dimethoxyacetophenone (100 mM final conc.)

-

Enzyme: KRED-130 (or equivalent Lactobacillus kefir ADH variant)

-

Cofactor Recycling System: Glucose Dehydrogenase (GDH) and NADP+

-

Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) / Isopropanol (10% v/v)

-

Cosubstrate: D-Glucose (1.2 equivalents)

Step-by-Step Procedure

-

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

-

Substrate Solution: Dissolve 2,5-dimethoxyacetophenone (1.8 g, 10 mmol) in 5 mL of Isopropanol. Note: The 2,5-dimethoxy substitution increases steric bulk; pre-dissolution in organic cosolvent is critical.

-

Reaction Initiation:

-

Add the substrate solution to the buffer.

-

Add D-Glucose (2.16 g, 12 mmol) and NADP+ (10 mg, catalytic amount).

-

Add GDH (500 units) and KRED enzyme (50 mg lyophilized powder).

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid production lowers pH).

-

Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

-

Purification: The product is typically >98% pure. If necessary, purify via flash chromatography (Hexanes:EtOAc 8:2).

Data Specifications

| Parameter | Specification |

| Yield | > 90% |

| Enantiomeric Excess (ee) | > 99% (R) |

| Appearance | Colorless to pale yellow oil |

| Specific Rotation |

Protocol 2: Stereospecific Conversion to Chiral Amine

Mitsunobu-Staudinger Sequence (Inversion of Configuration)

Critical Note: The Mitsunobu reaction proceeds with inversion of configuration. To obtain the bioactive (1R)-amine , one must start with the (1S)-alcohol or employ a double-inversion strategy. The protocol below describes the conversion of the (1R)-alcohol to the (1S)-amine (used as a resolving agent) or the (1R)-azide (if starting with 1S-alcohol).

Mechanism & Workflow

The reaction utilizes Diphenylphosphoryl azide (DPPA) to install the nitrogen functionality.

Caption: Stereochemical inversion pathway from (1R)-alcohol to (1S)-amine via Mitsunobu conditions.

Step-by-Step Procedure

-

Reagents: Charge a flame-dried flask with (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (1.0 eq), Triphenylphosphine (1.2 eq), and dry THF (0.2 M concentration).

-

Activation: Cool to 0°C under Nitrogen. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Stir for 10 minutes.

-

Displacement: Dropwise add Diphenylphosphoryl azide (DPPA, 1.2 eq). Caution: Azides are potentially explosive; maintain temperature < 5°C during addition.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Reduction (Staudinger): Add Triphenylphosphine (1.5 eq) and water (10 eq) to the crude azide solution. Heat to 50°C for 4 hours to release Nitrogen and form the amine.

-

Isolation: Acidify with 1M HCl, wash with ether (removes Ph3PO), then basify aqueous layer with 2M NaOH. Extract amine into DCM.[1]

Application in Pharmaceutical Synthesis

The resulting chiral amine is the immediate precursor for a class of high-affinity 5-HT2 agonists.

Target Synthesis: 4-Substituted-2,5-Dimethoxy Phenylisopropylamines

To access the "DOx" class of compounds (e.g., DOI, DOB) or therapeutic analogs:

-

Halogenation: The (1R)-1-(2,5-dimethoxyphenyl)ethylamine is protected (e.g., Trifluoroacetamide).

-

Electrophilic Substitution: The protected amine is reacted with Iodine Monochloride (ICl) or Bromine. The 4-position is electronically activated by the 2,5-dimethoxy groups, ensuring high regioselectivity.

-

Deprotection: Basic hydrolysis yields the final 4-substituted chiral amine.

Analytical Quality Control

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 280 nm

-

Retention Times:

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~14.2 min

-

References

-

Biocatalytic Reduction: Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. (2010).[2][3] Z. Naturforsch.

-

5-HT2 Agonist Design: Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. (2020).[4][5] Nature / NIH.

-

Chiral Resolution: Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. (2025).[6] BenchChem.

-

Synthesis of DOI/DOM: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. (2024).[2][5] J. Med. Chem.

-

General Properties: 1-(2,5-dimethoxyphenyl)ethanamine Product Data. Santa Cruz Biotechnology.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. znaturforsch.com [znaturforsch.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (1R)-1-(2,5-dimethoxyphenyl)ethanamine | CAS 231616-87-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Status: Operational Ticket ID: #EE-OPT-25-DMP Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol presents a specific stereochemical challenge distinct from simple acetophenones. The 2-methoxy substituent introduces significant steric hindrance near the carbonyl center (the "ortho-effect"), which can impede catalyst approach and lower enantiomeric excess (ee).

To achieve >99% ee for the (1R)-isomer , you must select a catalyst system that overrides this steric barrier. This guide details two validated pathways: Biocatalysis (Anti-Prelog KREDs) and Asymmetric Transfer Hydrogenation (Ru-ATH) .

Module 1: Biocatalytic Route (Recommended for High Selectivity)

Biocatalysis is the preferred method for this substrate because enzymes can be selected to rigidly enforce stereochemistry despite the steric bulk of the 2,5-dimethoxy ring.

The Core Mechanism: Anti-Prelog Selectivity

Standard Ketoreductases (KREDs), such as those from Lactobacillus kefir, typically follow Prelog’s rule, yielding the (S)-alcohol. To obtain the (1R)-alcohol , you must utilize an Anti-Prelog KRED (e.g., from Lactobacillus brevis or engineered variants).

Workflow Diagram: KRED-Coupled Recycling System

Caption: Coupled enzyme system utilizing GDH for NADPH regeneration. Note that Gluconolactone hydrolysis lowers pH, requiring active buffering.

Troubleshooting Guide: Biocatalysis

| Symptom | Probable Cause | Corrective Action |

| Low ee (<90%) | Wrong Enzyme Mode | Confirm the enzyme is Anti-Prelog . Standard L. kefir ADH yields (S). Switch to L. brevis ADH or commercially screened "R-selective" variants. |

| Low Conversion (<50%) | pH Drop | The GDH cycle produces gluconic acid. If pH drops < 6.0, KRED activity ceases. Action: Increase buffer strength (100mM KPi) or use a pH-stat titrator to maintain pH 7.0–7.5. |

| Precipitation | Substrate Insolubility | The 2,5-dimethoxy group is lipophilic. Action: Add 5–10% (v/v) DMSO or IPA as a cosolvent. Do not exceed 20% as it may denature the enzyme. |

| Reaction Stalls | Product Inhibition | The product alcohol may inhibit the enzyme. Action: Use a biphasic system (e.g., overlay with MTBE or Toluene) to extract the product continuously (in-situ product removal). |

Module 2: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)

If enzymes are unavailable, Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the robust alternative.

The Catalyst System: Noyori-Type Ru-Complexes

To synthesize the (1R)-alcohol , you generally require the (R,R)-configured ligand .

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

-

Note: Formic acid is preferred over Isopropanol (IPA) for this substrate because the reaction is irreversible, driving conversion to completion despite the steric hindrance.

-

Decision Tree: Optimizing the ATH Reaction

Caption: Decision logic for troubleshooting stereoselectivity in Ru-catalyzed transfer hydrogenation.

Protocol: Ru-Catalyzed Reduction

-

Charge: Add (R,R)-Ru-catalyst (S/C 100–500) and 2,5-dimethoxyacetophenone to the vessel.

-

Solvent: Add Formic Acid/TEA (5:2) mixture. Degas with nitrogen.

-

Reaction: Stir at 25°C.

-

Critical Step: If conversion is slow due to the 2-OMe steric bulk, increase temperature to 40°C, but monitor ee closely. Higher T often degrades ee.

-

-

Quench: Add water and extract with Ethyl Acetate. Wash with saturated NaHCO₃ to remove residual formic acid.

Module 3: Analytical Validation

You cannot improve what you cannot measure. The 2,5-dimethoxy substitution pattern affects retention times significantly compared to standard standards.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 280 nm (The dimethoxy ring absorbs strongly here).

-

Expected Elution (OD-H):

-

Typically, the (R)-isomer elutes second on OD-H columns for this class of alcohols, but absolute configuration must be confirmed via optical rotation or co-injection with a known standard.

-

Self-Validation: If you run the reaction with (S,S)-Ru-catalyst, the major peak corresponds to the (S)-isomer. Use this to identify your peaks.

-

Frequently Asked Questions (FAQ)

Q: Why is the conversion stuck at ~45% in the biocatalytic reaction? A: This is the classic "pH Crash." The GDH cofactor regeneration system produces gluconic acid as a byproduct. If you did not use a strong buffer (e.g., 100mM Potassium Phosphate) or a pH-stat, the acidity likely denatured your KRED. Check the pH; if it is <6, this is the cause.

Q: Can I use Isopropanol (IPA) instead of Formic Acid for the Ru-catalyst? A: You can, but it is not recommended for this specific substrate. The 2,5-dimethoxy group makes the ketone electron-rich and sterically hindered, shifting the thermodynamic equilibrium unfavorable. Formic acid reduction is irreversible (releasing CO₂), which forces the reaction to completion.

Q: I am getting the (S)-enantiomer. How do I switch? A:

-

Biocatalysis: You are likely using a "Prelog" enzyme (like L. kefir). Switch to an "Anti-Prelog" variant (L. brevis).

-

Chemocatalysis: You are likely using the (S,S)-ligand.[1] Switch to the (R,R)-TsDPEN ligand.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788–824. Link

- Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry, 13, 226-265. (Focus on cofactor recycling and pH control).

-

Daicel Corporation. Chiral Column Selection Guide for Aromatic Alcohols. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The 2,5-dimethoxyacetophenone substrate is an irritant; handle with appropriate PPE.

Sources

Purification methods for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol from reaction mixtures

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: Purification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 120523-13-9), a critical chiral intermediate often synthesized via asymmetric ketoreductase (KRED) biocatalysis or asymmetric transfer hydrogenation (ATH).[1] The following protocols focus on achieving pharmaceutical-grade purity (>99.5% ee, >98% chemical purity).

Module 1: Isolation & Workup Strategy

Q: I am observing persistent emulsions during the extraction of the crude alcohol from the aqueous biocatalytic buffer. How can I resolve this without losing product?

A: Emulsions are common in KRED/ADH reactions due to the presence of denatured enzyme proteins and surfactants (e.g., Tween-80) often used to solubilize the substrate, 2,5-dimethoxyacetophenone.

Troubleshooting Protocol:

-

The "Salting Out" Effect: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic product out of the aqueous phase and compressing the electrical double layer stabilizing the emulsion.

-

Celite Filtration: If the emulsion is protein-stabilized (rag layer), filter the entire biphasic mixture through a pad of Celite 545. The diatomaceous earth traps the denatured protein aggregates.

-

Solvent Selection: Switch from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .

-

Why: DCM is prone to forming stable emulsions with proteinaceous water. MTBE has lower density and forms a sharper interface.

-

-

pH Adjustment: Adjust the aqueous layer pH to ~7.0–8.0. Extreme pH can ionize residual enzyme residues, acting as emulsifiers.

Workflow Diagram: Emulsion Breaking & Isolation

Caption: Logical workflow for breaking protein-stabilized emulsions during extraction.

Module 2: Chemical Purity (Ketone Removal)

Q: My isolated product contains 5–10% residual 2,5-dimethoxyacetophenone. Flash chromatography is difficult due to similar Rf values. Is there a chemical method to remove the ketone?

A: Yes. Since the impurity is a ketone and the product is a secondary alcohol, you can exploit the chemoselective formation of water-soluble bisulfite adducts. This avoids expensive silica gel chromatography.

Bisulfite Wash Protocol:

-

Dissolution: Dissolve the crude organic extract (containing alcohol + ketone) in a non-water-miscible solvent (e.g., MTBE or Toluene).

-

Reaction: Add 2.0 equivalents of 40% aqueous Sodium Bisulfite (NaHSO₃) solution.

-

Agitation: Vigorously stir for 2–4 hours at room temperature.

-

Separation: Separate the layers. The ketone adduct remains in the aqueous phase.

-

Wash: Wash the organic phase with water (2x) and brine (1x) to remove traces of bisulfite.

Data Comparison: Purification Efficiency

| Method | Yield Recovery | Ketone Removal | Cost/Scale |

| Silica Chromatography | 85–90% | High (>99%) | High (Solvent/Silica intensive) |

| Bisulfite Wash | 95–98% | Moderate-High (90–95%) | Low (Reagent cost negligible) |

| Distillation | 70–80% | Low (Azeotrope risk) | Moderate (Thermal degradation risk) |

Module 3: Enantiomeric Enrichment (Crystallization)

Q: The biocatalytic reduction yielded an ee of 94%, but I need >99%. Can I upgrade the optical purity via recrystallization?

A: Yes. (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a solid (MP: ~97–111°C depending on polymorph/purity).[1] While enantiomers in a racemate often form a eutectic mixture (liquid) or a racemic compound, high-ee mixtures (>90%) behave as a solution of the pure enantiomer with the racemate as an impurity.

Recrystallization Strategy: You must use a solvent system where the racemic compound (or the minor enantiomer) is more soluble than the pure (1R)-enantiomer, or exploit the solubility differential at low temperatures.[3]

Recommended Solvent Systems:

-

System A (Non-Polar/Polar): Hexane / Isopropanol (9:1).

-

Procedure: Dissolve in minimum hot IPA; add hot Hexane until turbid. Cool slowly to 4°C.

-

-

System B (Ether/Hydrocarbon): MTBE / n-Heptane.[1]

-

Procedure: Dissolve in MTBE at reflux; add Heptane.

-

-

System C (Aqueous): Ethanol / Water (Gradient cooling).

Critical Step: Seeding If the oil refuses to crystallize ("oiling out"), you must seed the solution with a trace amount of pure (1R)-crystal at the cloud point temperature. If no seed is available, scratch the glass surface to induce nucleation.

Module 4: Analytical Validation

Q: How do I accurately determine the enantiomeric excess? Standard C18 columns cannot separate the enantiomers.

A: You require a Chiral Stationary Phase (CSP). The hydroxyl group and the electron-rich dimethoxy ring provide excellent "handles" for hydrogen bonding and pi-pi interactions with polysaccharide-based columns.[1]

Validated HPLC Method:

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Absorption max of dimethoxybenzene) |

| Temperature | 25°C |

| Retention Times (Approx) | (1S)-enantiomer: ~8.5 min (1R)-enantiomer: ~10.2 min |

Note: Always inject a racemic standard first to establish resolution factors.

Decision Tree: Low Purity Troubleshooting

Caption: Decision matrix for addressing specific purity failures.

References

-

Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies.[4] Available at: [Link]

-

Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available at: [Link][5]

-

Recrystallization Guide . University of Alberta. Available at: [Link]

-

2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol Properties . US EPA CompTox Chemicals Dashboard. Available at: [Link][6]

-

Enantiomers and Their Resolution . Encyclopedia MDPI. Available at: [Link]

Sources

- 1. 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Support Center: Stereochemical Integrity of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol